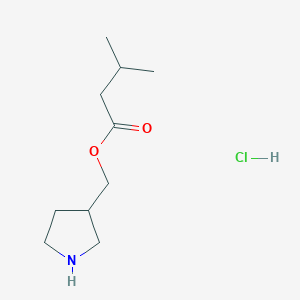![molecular formula C14H12F3NO B1397425 4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amin CAS No. 1044209-50-8](/img/structure/B1397425.png)
4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core substituted with a methoxy group and a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
Target of Action
It’s known that similar compounds have been involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been used in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists , indicating potential involvement in pathways related to stress response.
Result of Action
Similar compounds have been involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists , suggesting potential effects on stress response pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid, while reduction of a nitro group can produce 4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine.
Vergleich Mit ähnlichen Verbindungen
4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can be compared with other similar compounds, such as:
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: This compound is used in Suzuki-Miyaura coupling reactions and has similar functional groups.
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile: This compound has a similar structure but contains a nitrile group instead of an amine.
2’-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-2-carboxylic acid: This compound has a carboxylic acid group instead of an amine.
The uniqueness of 4’-Methoxy-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-11-5-2-9(3-6-11)12-7-4-10(18)8-13(12)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPAVAMAWJIYLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730475 |
Source


|
| Record name | 4'-Methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044209-50-8 |
Source


|
| Record name | 4'-Methoxy-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)




![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)


